molecular formula C22H27ClN4O4S B2945206 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1052535-48-4

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2945206
CAS No.: 1052535-48-4
M. Wt: 478.99
InChI Key: HEUUDDWMUISUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 6 and a diethylaminoethylamine side chain. This compound is commercially available, as indicated by supplier listings from Karunesh Remedies and others .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)13-14-25(21(27)16-7-9-17(10-8-16)26(28)29)22-23-19-12-11-18(30-6-3)15-20(19)31-22;/h7-12,15H,4-6,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUDDWMUISUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of an appropriate thiourea derivative with an ortho-substituted aniline under acidic conditions.

    Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Nitration of the benzamide: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.

    Formation of the diethylaminoethyl group: This step involves the alkylation of the intermediate with diethylamine under basic conditions.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Aminobenzamide derivatives: Formed from the reduction of the nitro group.

    Substituted benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s diethylaminoethyl group may facilitate its binding to biological membranes, while the nitrobenzamide moiety can interact with nucleophilic sites in proteins or nucleic acids. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[d]thiazole Derivatives with Nitro/Amino Substituents

a. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Structure : Features a thiazole ring with a chloro substituent and a difluorobenzamide group.
  • Key Differences: Lacks the diethylaminoethyl and ethoxybenzo[d]thiazole moieties present in the target compound.
  • Functional Insight : The nitro group in nitazoxanide (a related compound) inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide conjugation, suggesting that the nitrobenzamide in the target compound may similarly interact with metabolic enzymes .
b. 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride ()
  • Structure: Contains a nitrobenzo[d]thiazole core with a dimethylaminopropyl group and a thioether linkage.
  • Comparison: The dimethylamino group and nitro substituent align with the target’s diethylaminoethyl and nitrobenzamide groups. The thioether may enhance lipophilicity compared to the target’s ethoxy group .

Benzamide Derivatives with Heterocyclic Moieties

a. N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
  • Structure: A pyrrole-carboxamide with a diethylaminoethyl chain and fluorinated indole substituent.
  • Functional Contrast: The indole and pyrrole groups likely confer distinct electronic properties compared to the benzo[d]thiazole core.
b. N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 12, )
  • Structure: A thiazolidinone derivative with a nitro-furyl substituent.
  • Comparison: The nitro group and heterocyclic core are common, but the thioxoacetamide and furyl groups may reduce stability compared to the target’s ethoxybenzo[d]thiazole framework.

Melting Points and Stability

  • Target Compound: No melting point data provided, but related nitrobenzamide derivatives (e.g., Compound 12 in ) exhibit melting points around 155–160°C, suggesting moderate thermal stability .
  • Contrast : Compounds with bulkier substituents (e.g., Compound 10 in , –207°C) show higher melting points, likely due to increased crystallinity from hydrogen bonding .

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic compound with a complex structure that includes a diethylamino group, a benzo[d]thiazole moiety, and a nitrobenzamide segment. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the related compound PR-TPB (procainamide-tetraphenyl borate complex) demonstrated effective inhibition against various Gram-positive bacteria and fungi, while showing limited activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Candida albicans1564
Escherichia coli81024
Pseudomonas aeruginosa81024

This suggests that the compound may share similar mechanisms of action with other known antimicrobial agents.

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized a related compound, demonstrating its antibacterial activity through various physicochemical methods including infrared spectroscopy and mass spectrometry. The findings highlighted the importance of structural features in determining biological activity .
  • Mechanism of Action : Investigations into related compounds have shown that they interact with bacterial membranes and cellular processes, leading to cell death. The understanding of these mechanisms is crucial for optimizing the design of new derivatives with improved efficacy.
  • Comparative Analysis : A comparative analysis of similar compounds indicates that variations in functional groups significantly affect biological activity. For example, compounds with additional halogen substitutions or different amino groups exhibited diverse pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.